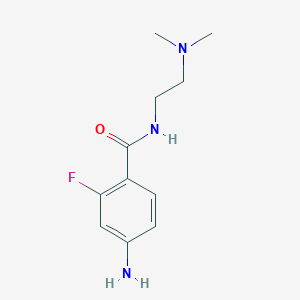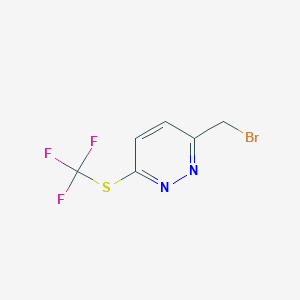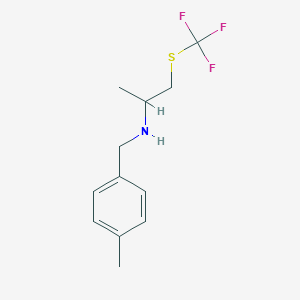
(4-Methyl-benzyl)-(1-methyl-2-trifluoromethylsulfanyl-ethyl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methyl-benzyl)-(1-methyl-2-trifluoromethylsulfanyl-ethyl)-amine is an organic compound that features a benzyl group substituted with a methyl group and an amine group attached to a trifluoromethylsulfanyl ethyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-benzyl)-(1-methyl-2-trifluoromethylsulfanyl-ethyl)-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of 4-methylbenzyl chloride with 1-methyl-2-trifluoromethylsulfanyl-ethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methyl-benzyl)-(1-methyl-2-trifluoromethylsulfanyl-ethyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylsulfanyl group to a thiol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or amine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the benzyl or amine positions.
Applications De Recherche Scientifique
(4-Methyl-benzyl)-(1-methyl-2-trifluoromethylsulfanyl-ethyl)-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.
Mécanisme D'action
The mechanism of action of (4-Methyl-benzyl)-(1-methyl-2-trifluoromethylsulfanyl-ethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylsulfanyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to inhibition or activation of specific biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylacetone (P2P): An aromatic ketone with a similar benzyl structure but different functional groups.
4-Methylbenzyl chloride: A precursor in the synthesis of (4-Methyl-benzyl)-(1-methyl-2-trifluoromethylsulfanyl-ethyl)-amine.
4-Methylbenzyl cyanide: Another benzyl derivative with different reactivity and applications.
Uniqueness
This compound is unique due to the presence of the trifluoromethylsulfanyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity, making it valuable in various research applications.
Propriétés
Formule moléculaire |
C12H16F3NS |
|---|---|
Poids moléculaire |
263.32 g/mol |
Nom IUPAC |
N-[(4-methylphenyl)methyl]-1-(trifluoromethylsulfanyl)propan-2-amine |
InChI |
InChI=1S/C12H16F3NS/c1-9-3-5-11(6-4-9)7-16-10(2)8-17-12(13,14)15/h3-6,10,16H,7-8H2,1-2H3 |
Clé InChI |
AOIUJDARFUQKRL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CNC(C)CSC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B11759309.png)
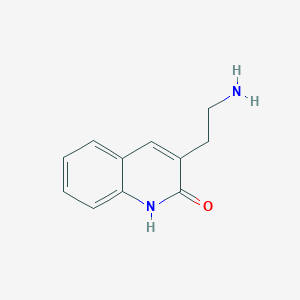
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11759314.png)
![tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-4-ylbutyl]carbamate](/img/structure/B11759326.png)
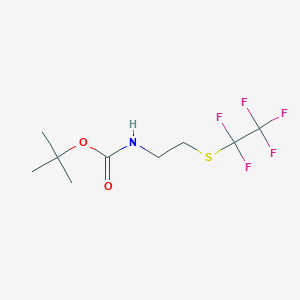
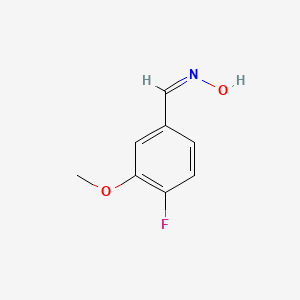
![[(4-ethoxyphenyl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11759347.png)
amine](/img/structure/B11759356.png)
![4-chloro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B11759358.png)
![2-oxo-1H,2H,3H-pyrrolo[2,3-c]pyridine-5-carbonitrile](/img/structure/B11759369.png)


